MAGE-1 (289-298)
Description
Properties
sequence |
RVRFFFPSL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 1 (289-298); MAGE-1 (289-298) |
Origin of Product |
United States |
Molecular and Structural Characterization of Mage 1 289 298 Antigenicity
Primary Amino Acid Sequence and Epitope Definition of MAGE-1 (289-298)
The MAGE-1 (289-298) peptide is a decamer, a chain of ten amino acids, derived from the full-length MAGE-A1 protein. nih.gov Its specific sequence is crucial for its recognition as an antigen. An epitope is the specific portion of an antigen that is recognized by the immune system, in this case, by T-cells. google.com The MAGE-1 (289-298) peptide constitutes such an epitope, capable of eliciting a specific immune response. ashpublications.org
| Property | Details |
| Protein Origin | MAGE-A1 |
| Peptide Designation | MAGE-1 (289-298) |
| Amino Acid Position | 289-298 |
| Length | 10 amino acids |
Major Histocompatibility Complex (MHC) Class I Presentation of MAGE-1 (289-298)
For the MAGE-1 (289-298) peptide to be recognized by the immune system, it must first be presented on the surface of cancer cells. vulcanchem.com This presentation is mediated by MHC class I molecules. frontiersin.org Inside the cell, the MAGE-1 protein is broken down into smaller peptide fragments, including MAGE-1 (289-298). vulcanchem.com These peptides are then loaded onto MHC class I molecules in the endoplasmic reticulum and transported to the cell surface. frontiersin.org Once on the surface, the peptide-MHC (pMHC) complex can be scrutinized by cytotoxic T-lymphocytes (CTLs). vulcanchem.com
Specific HLA Allele Restriction (e.g., HLA-B*07:02, HLA-Cw7, HLA-A24)
The presentation of the MAGE-1 (289-298) peptide is not universal across all individuals; it is restricted to specific variants of the MHC genes, known as Human Leukocyte Antigens (HLA) in humans. plos.org Research has shown that MAGE-1 (289-298) is primarily presented by the HLA-B*07:02 allele. ashpublications.orgnih.gov Furthermore, studies have identified that this peptide can also be recognized when presented by HLA-Cw7. nih.gov In some cases, responses to MAGE-A1 peptides have also been associated with HLA-A24. ashpublications.org This HLA restriction is a critical factor in determining which patients might benefit from immunotherapies targeting this specific epitope. google.com
| HLA Allele | Restriction Status |
| HLA-B*07:02 | Primary restricting allele ashpublications.orgnih.gov |
| HLA-Cw7 | Additional restricting allele nih.gov |
| HLA-A24 | Associated with MAGE-A1 responses ashpublications.org |
Peptide-MHC Binding Affinity and Stability
The interaction between the MAGE-1 (289-298) peptide and the HLA molecule is a key determinant of its immunogenicity. This interaction is characterized by both binding affinity and the stability of the resulting pMHC complex. nih.gov A stable interaction is necessary to ensure the pMHC complex persists on the cell surface long enough to be recognized by T-cells. amegroups.cn The affinity of peptide recognition for MAGE-A1289–298 has been observed to be high, with maximal interferon-γ production from T-cells occurring at a low peptide concentration. nih.gov While high affinity is important, the stability of the pMHC-I complex is considered a better predictor of CTL immunogenicity. frontiersin.org The binding affinity is largely governed by the rate of dissociation of the peptide from the MHC molecule. nih.gov
Conformational Dynamics of the Peptide-MHC Complex
While crystal structures provide a static picture of the pMHC complex, in reality, these molecules are dynamic. nih.govresearchgate.net The conformation of the peptide within the MHC binding groove can vary, and the complex itself undergoes conformational fluctuations. frontiersin.orgresearchgate.net These dynamics can influence both the stability of the complex and its recognition by a TCR. nih.gov For instance, binding of a TCR-like antibody to an HLA-A1:MAGE-A1 complex has been shown to induce significant conformational changes in the MHC molecule, with rearrangements of certain residues up to 5.5 Å. nih.gov This highlights that the pMHC complex is not a rigid structure but a flexible entity whose dynamics play a role in immune recognition. nih.govnih.gov
T-Cell Receptor (TCR) Recognition of MAGE-1 (289-298) Peptide-MHC Complex
The final step in this molecular recognition process is the interaction of the pMHC complex with a specific T-cell receptor on the surface of a cytotoxic T-lymphocyte. mdpi.comnih.gov This interaction is highly specific and triggers the T-cell to kill the cancer cell. plos.org
Structural Basis of TCR-pMHC Interaction and Docking Orientation
The interaction between the TCR and the pMHC complex is a trimolecular event involving the TCR, the peptide, and the MHC molecule. frontiersin.orgnih.gov The TCR engages with the pMHC complex in a specific orientation, often described as a diagonal docking. nih.gov The complementarity-determining regions (CDRs) of the TCR contact both the presented peptide and the helices of the MHC molecule. plos.org While the general docking orientation has some conserved features, there is also considerable adaptability. nih.gov Studies have shown that the TCR can swivel on top of a bulged peptide, making limited but critical contacts with the MHC class I molecule, which defines the basis of MHC restriction. nih.gov The interaction is driven by a combination of shape complementarity and specific molecular interactions, with long-range electrostatic forces playing a role in guiding the initial orientation of the TCR over the pMHC. plos.org The pairing of the TCR's alpha and beta chains is crucial for optimal binding to the pMHC ligand. researchgate.net Ultimately, the structural details of this interaction determine the specificity and strength of the T-cell response against cancer cells presenting the MAGE-1 (289-298) epitope. nih.gov
TCR Repertoire and Clonality Analysis Specific to MAGE-1 (289-298)
The cellular immune response to the cancer-testis antigen MAGE-1, specifically the peptide fragment spanning amino acids 289-298, is a key area of investigation in cancer immunology. nih.gov A critical aspect of this research involves the detailed analysis of the T-cell receptor (TCR) repertoire and the clonality of CD8+ T-cells that recognize this specific epitope. nih.govnih.gov Such analyses provide profound insights into the nature and dynamics of the immune response against tumors expressing MAGE-A1. nih.govtataa.com
Studies have demonstrated that CD8+ T-cell responses against the MAGE-A1 (289-298) peptide are frequently observed in patients with certain malignancies, such as multiple myeloma. nih.gov The analysis of T-cell clones specific for this peptide has revealed important features regarding their TCR usage. Research has shown that there can be conserved features in both the α and β chains of the TCRs from different clones, suggesting a correlation between TCR structure and the specificity for the MAGE-A1 (289-298) peptide. nih.gov
In-depth analysis of TCR gene usage in CD8+ T-cell clones specific for MAGE-A1 (289-298) has been conducted in patients with multiple myeloma. nih.gov These studies have identified the specific TCR α and β chain variable regions utilized by these T-cells.
One notable study isolated seven CD8+ T-cell clones from three myeloma patients that were all specific for the MAGE-A1 (289-298) peptide. nih.gov The investigation into the TCR gene usage of five of these clones revealed conserved elements across different patients and even within the same patient over time. nih.gov For instance, in one patient, three clones generated over a year and a half apart all utilized the same TCR α and β chains, indicating the persistence of a specific T-cell clone. nih.gov
The following tables present the documented TCR Vα and Vβ chain usage for MAGE-A1 (289-298)-specific CD8+ T-cell clones from two patients as identified in a key study.
Table 1: TCR Usage in MAGE-A1 (289-298)-Specific Clones (Patient 4)
| Clone | TCR Vα Chain | TCR Vβ Chain |
|---|---|---|
| C2 | TRAV17 | TRBV4-1 |
| C10 | TRAV17 | TRBV4-1 |
| C22 | TRAV17 | TRBV4-1 |
Data sourced from a study on multiple myeloma patients. nih.gov
Table 2: TCR Usage in MAGE-A1 (289-298)-Specific Clones (Patient 17)
| Clone | TCR Vα Chain | TCR Vβ Chain |
|---|---|---|
| C4 | TRAV21 | TRBV6-5 |
| C8 | TRAV21 | TRBV6-5 |
Data sourced from a study on multiple myeloma patients. nih.gov
This conservation of TCR usage suggests that certain TCR structures are preferentially selected for the recognition of the MAGE-A1 (289-298) peptide when presented by the appropriate HLA molecule. nih.gov Initially, the MAGE-A1 (289-298) peptide was reported to be presented by HLA-B0702. nih.gov However, further research has shown that this peptide can also be recognized by T-cells when presented by HLA-Cw7. nih.gov In fact, in one study, a patient who lacked the HLA-B0702 allele still mounted a CD8+ T-cell response against the MAGE-A1 (289-298) peptide, and this recognition was found to be mediated by HLA-Cw7. nih.gov
The clonality of the T-cell response is a measure of the diversity of the responding T-cell populations. A highly clonal response is dominated by one or a few T-cell clones, indicating a very specific and targeted immune reaction. The persistence of the same MAGE-A1 (289-298)-specific T-cell clone over a significant period in one patient highlights the stability and long-term memory of the anti-tumor immune response. nih.gov
The detailed characterization of the TCR repertoire and clonality for MAGE-A1 (289-298)-specific T-cells is crucial for the development of targeted immunotherapies. tataa.comvulcanchem.com Understanding the specific TCRs that can effectively recognize this tumor antigen can inform the design of TCR-engineered T-cell therapies, where a patient's own T-cells are modified to express a high-avidity TCR specific for the cancer cell target. t-knife.com
Cellular Mechanisms of Mage 1 289 298 Processing and Presentation
Endogenous Antigen Processing via the Ubiquitin-Proteasome Pathway
The generation of the MAGE-1 (289-298) peptide from the full-length intracellular MAGE-A1 protein begins with the endogenous antigen processing pathway. wikipedia.org Cellular proteins, including tumor antigens like MAGE-A1, are continuously turned over as part of normal cellular homeostasis. frontiersin.org Proteins destined for degradation are marked with a polyubiquitin (B1169507) chain, a process known as ubiquitination. wikipedia.orgnih.gov This tag directs the protein to the proteasome, a large, multi-subunit enzyme complex located in the cytoplasm and nucleus. nih.govnih.gov
The proteasome is responsible for the breakdown of these tagged proteins into smaller peptide fragments. nih.gov There are different forms of the proteasome, including the standard proteasome and the immunoproteasome. The immunoproteasome's catalytic subunits are often induced by interferon-gamma (IFNγ) and are specialized for producing peptides that are well-suited for MHC class I binding. frontiersin.orgnih.gov The proteasome cleaves the MAGE-A1 protein into various oligopeptides. frontiersin.org This catabolic pathway is crucial for making the initial cleavages, particularly generating the correct C-terminal residue of the peptide that will eventually be presented. frontiersin.org The resulting pool of peptides in the cytosol includes the MAGE-1 (289-298) fragment, which is now available for the next stage of the antigen presentation pathway.
Table 1: Key Components of the Ubiquitin-Proteasome Pathway
| Component | Function in MAGE-1 Processing |
| MAGE-A1 Protein | The source protein from which the antigenic peptide is derived. |
| Ubiquitin | A small regulatory protein that tags the MAGE-A1 protein for degradation. wikipedia.org |
| Proteasome | A protein complex that degrades ubiquitinated MAGE-A1 into smaller peptides, including the MAGE-1 (289-298) epitope. wikipedia.orgnih.gov |
| Immunoproteasome | A specialized form of the proteasome that can more efficiently generate antigenic peptides for MHC class I presentation. frontiersin.orgnih.gov |
Transport and Loading of MAGE-1 (289-298) into MHC Class I Molecules
Once generated in the cytosol, the MAGE-1 (289-298) peptide must be transported into the endoplasmic reticulum (ER) to be loaded onto MHC Class I molecules. nih.govresearchgate.net This process is mediated by a dedicated transporter and a complex machinery of chaperone proteins that ensure the proper assembly of the peptide-MHC complex. embopress.orgnih.gov
The transport of peptides like MAGE-1 (289-298) from the cytosol into the ER is handled by the Transporter associated with Antigen Processing (TAP). nih.govnih.gov TAP is a heterodimeric protein embedded in the ER membrane, consisting of TAP1 and TAP2 subunits. nih.govembopress.org It preferentially transports peptides that are typically 8-16 amino acids in length. nih.govnih.gov
Inside the ER, newly synthesized MHC Class I heavy chains associate with β2-microglobulin (β2m). nih.govbiorxiv.org This heterodimer is unstable and requires the binding of a peptide to achieve a stable conformation. frontiersin.org To facilitate the loading of a suitable peptide, the MHC Class I molecule is recruited into the Peptide-Loading Complex (PLC). nih.goviucr.org
The PLC is a large, multi-protein assembly that includes TAP, the MHC-I/β2m heterodimer, and several chaperone proteins. researchgate.netnih.gov A key component of this complex is tapasin , a transmembrane glycoprotein (B1211001) that acts as a bridge, physically linking the MHC Class I molecule to the TAP transporter. embopress.orgresearchgate.net This proximity ensures an efficient supply of peptides for loading. researchgate.net Tapasin's role is multifaceted; it not only facilitates the formation of the PLC but also stabilizes peptide-receptive MHC Class I molecules and retains empty or low-affinity peptide-bound molecules within the ER. embopress.orgfrontiersin.orgresearchgate.net Other chaperones, such as calreticulin (B1178941) and ERp57, are also integral to the PLC, contributing to the recruitment and stability of the MHC-I molecule during peptide loading. nih.govfrontiersin.orgiucr.org
The loading of peptides onto MHC Class I molecules is not a simple, irreversible event but a dynamic process of "peptide editing". nih.govresearchgate.net Chaperones play a crucial role in ensuring that only high-affinity peptides, which can form stable complexes, are ultimately displayed on the cell surface. frontiersin.org
Tapasin is a central player in this quality control mechanism. frontiersin.orgresearchgate.net It facilitates the exchange of low-affinity peptides for high-affinity ones. researchgate.net By stabilizing the peptide-receptive conformation of the MHC-I molecule, tapasin promotes the dissociation of weakly bound peptides, allowing for the sampling of the peptide repertoire supplied by TAP until a high-affinity peptide like MAGE-1 (289-298) binds securely. nih.govresearchgate.net The binding of a high-affinity peptide induces a conformational change in the MHC Class I molecule, leading to its release from the PLC and its subsequent transport to the cell surface. biorxiv.org
Another chaperone, TAP-binding protein related (TAPBPR), also functions as a peptide editor for MHC Class I molecules, often acting outside of the main PLC in the ER or cis-Golgi. biorxiv.orgbiorxiv.org Like tapasin, TAPBPR can bind to MHC-I molecules and catalyze the exchange of low-affinity peptides for those with higher affinity, serving as an additional layer of quality control. frontiersin.orgbiorxiv.org
Table 2: Components of the Peptide Loading and Editing Machinery
| Component | Function in MAGE-1 (289-298) Presentation |
| TAP (TAP1/TAP2) | Transports the MAGE-1 (289-298) peptide from the cytosol into the endoplasmic reticulum. nih.govnih.gov |
| MHC Class I | Binds the MAGE-1 (289-298) peptide in the ER and presents it on the cell surface. frontiersin.org |
| Tapasin | A chaperone that links MHC-I to TAP, stabilizes the MHC-I molecule, and edits the bound peptide repertoire. embopress.orgresearchgate.net |
| Calreticulin | A chaperone within the PLC that assists in the proper folding and assembly of the MHC-I molecule. nih.govfrontiersin.org |
| ERp57 | A thiol oxidoreductase that associates with tapasin and calreticulin to aid in MHC-I loading. nih.govfrontiersin.org |
| TAPBPR | A chaperone homologous to tapasin that also functions as a peptide editor for MHC-I molecules. frontiersin.orgbiorxiv.org |
Role of TAP and Tapasin in Peptide Loading Complex Formation
Cross-Presentation of MAGE-1 (289-298) by Antigen-Presenting Cells (APCs)
While endogenous processing is the standard pathway for presenting intracellular antigens like MAGE-1, there is an alternative route known as cross-presentation. This process is primarily carried out by professional antigen-presenting cells (APCs), particularly dendritic cells (DCs). theblanderlab.orgreactome.org Cross-presentation allows APCs to take up exogenous antigens, such as proteins from tumor cells, and present the derived peptides on their MHC Class I molecules to activate CD8+ T cells. theblanderlab.org
In the context of MAGE-1, if a tumor cell undergoes apoptosis or necrosis, cellular debris containing the MAGE-1 protein can be engulfed by DCs. plos.org The mechanisms by which this exogenous antigen is processed and loaded onto MHC Class I molecules are still being fully elucidated but involve distinct cellular pathways. The antigen can be processed within the phagosome, or it can be transported from the endocytic compartment into the cytosol for degradation by the proteasome, essentially joining the endogenous pathway. plos.orgnih.gov The resulting MAGE-1 (289-298) peptides are then transported into the ER or loaded onto MHC Class I molecules within the endosomal recycling compartment to be presented to naive CD8+ T cells. theblanderlab.orgnih.gov This cross-priming is crucial for initiating an anti-tumor immune response against antigens that may not be directly expressed by the APCs themselves. theblanderlab.orgplos.org
Immunological Responses Elicited by Mage 1 289 298
Phenotypic and Differentiation States of MAGE-1 (289-298)-Specific T Cells
The population of T cells that respond to MAGE-1 (289-298) is not uniform. These cells can exist in various states of differentiation, ranging from naive cells that have not yet encountered their antigen to highly differentiated effector cells and long-lived memory cells. The phenotype of these T cells provides insights into their history of activation and their potential for future responses.
The differentiation state of T cells can be characterized by the expression of various cell surface markers. For example, the expression of CCR7 and CD45RA can distinguish between naive (CCR7+CD45RA+), central memory (CCR7+CD45RA-), effector memory (CCR7-CD45RA-), and terminally differentiated effector memory (TEMRA; CCR7-CD45RA+) T cells. Analysis of MAGE-A-specific CD8+ T cells in patients has revealed the presence of cells with various memory phenotypes. researchgate.net
Factors Influencing Immunodominance and Subdominance of MAGE-1 (289-298)
Within the full-length MAGE-A1 protein, the (289-298) peptide is often an immunodominant epitope, meaning it elicits a more prominent immune response compared to other peptides derived from the same protein. researchgate.net Several factors contribute to this phenomenon.
One key factor is the efficiency with which the peptide is processed from the full-length protein and loaded onto HLA molecules within the cell. The stability of the resulting peptide-HLA complex on the cell surface also plays a crucial role. A more stable complex will be displayed for a longer duration, increasing the likelihood of its recognition by a specific T cell.
The availability and affinity of the T-cell repertoire for a particular epitope are also critical. A high frequency of precursor T cells with TCRs that can bind with high affinity to the MAGE-1 (289-298)-HLA complex will favor a dominant response. Studies have shown that the T-cell receptor usage for the MAGE-A1(289-298) peptide can be conserved, suggesting a correlation between TCR structure and the specificity of the response. nih.govresearchgate.net
However, the immune response is not always focused on a single epitope. In some cases, responses to other, subdominant epitopes can also be detected. The balance between immunodominant and subdominant responses can be influenced by various factors, including the inflammatory environment of the tumor and the presence of regulatory immune cells. Furthermore, tumor cells can develop mechanisms to escape immune recognition, such as downregulating the expression of the specific HLA molecule that presents the immunodominant epitope, which could potentially lead to a shift in the immune response towards subdominant epitopes. ub.edu
Regulation of Mage 1 289 298 Expression and Immune Recognition in Tumor Contexts
Epigenetic Regulation of MAGE-1 (289-298) Gene Expression
The expression of cancer-germline (CG) genes like MAGE-A1 is primarily silenced in normal somatic tissues through epigenetic mechanisms, but they can be reactivated in various tumors. plos.orgnih.gov This reactivation is largely governed by changes in DNA methylation and histone modifications.
Influence of Histone Deacetylase (HDAC) Inhibitors (e.g., Sodium Valproate)
Histone deacetylation is another epigenetic mechanism that contributes to the silencing of the MAGE-A1 gene. nih.gov Histone deacetylase (HDAC) inhibitors, such as Trichostatin A (TSA) and Sodium Valproate, can also influence MAGE-A1 expression. While HDAC inhibitors alone can sometimes induce a transient and modest increase in MAGE-A1 expression, their effect is often more pronounced when used in combination with DNMT inhibitors. plos.orgnih.govresearchgate.net For example, in some melanoma cell lines, TSA treatment alone led to a temporary increase in MAGE-A1 mRNA levels, but this effect was not sustained. plos.org In some instances, Sodium Valproate alone had no effect on MAGE-A1 protein levels. researchgate.net
Synergistic Effects of Epigenetic Modifiers on Antigen Expression
The combination of DNMT inhibitors and HDAC inhibitors often results in a synergistic upregulation of MAGE-A1 expression. nih.govd-nb.info This suggests that both DNA methylation and histone deacetylation are critical for silencing the MAGE-A1 gene. nih.gov
For example, the combined treatment of cancer cells with 5-aza-2'-deoxycytidine and Trichostatin A has been shown to significantly up-regulate MAGE-A1 gene expression more effectively than either agent alone. nih.gov Similarly, the combination of Azacitidine and Sodium Valproate has been demonstrated to synergistically augment the levels of MAGE-A1 protein expression in AML and myeloma cell lines. researchgate.net This combined approach can lead to a more robust and sustained expression of the MAGE-A1 antigen, which is a crucial factor for enhancing the immunogenicity of tumor cells. researchgate.netnih.gov
| Epigenetic Modifier Combination | Effect on MAGE-A1 Expression | Cell/Tumor Types | Key Findings |
| Azacitidine and Sodium Valproate | Synergistic upregulation of MAGE-A1 protein expression. researchgate.net | Acute Myeloid Leukemia (AML) and Myeloma cell lines. researchgate.netnih.gov | The combination induced a greater increase in MAGE-A1 protein than either drug alone. researchgate.net This combination also induced MAGE-specific CTL responses in patients. nih.gov |
| 5-aza-2'-deoxycytidine and Trichostatin A (TSA) | Synergistic upregulation of MAGE-A gene expression. nih.gov | Various cancer cell lines. nih.gov | Demonstrated that both hypermethylation and histone deacetylation are key to MAGE gene silencing. nih.gov |
Tumor Immune Evasion Mechanisms Impacting MAGE-1 (289-298) Recognition
Even when the MAGE-A1 antigen is expressed, tumors have developed various strategies to evade recognition and destruction by the immune system. These mechanisms can significantly hinder the effectiveness of immunotherapies targeting MAGE-A1.
Downregulation or Loss of MHC Class I Molecules on Tumor Cells
For the MAGE-1 (289-298) peptide to be recognized by cytotoxic T lymphocytes (CTLs), it must be presented on the tumor cell surface by Major Histocompatibility Complex (MHC) class I molecules. waocp.orgmdpi.com A common immune escape mechanism employed by tumors is the downregulation or complete loss of MHC class I expression. nih.govpnas.orgmdpi.com This loss can be due to various factors, including mutations in the genes encoding components of the MHC class I antigen processing and presentation machinery. pnas.org Without adequate MHC class I presentation, even high levels of MAGE-A1 expression will not lead to an effective anti-tumor immune response, as the tumor cells become effectively invisible to CTLs. nih.govmdpi.com Some studies have shown that treatment with agents like interferon-gamma (IFN-γ) can upregulate MHC Class I expression on tumor cells, potentially restoring their susceptibility to CTL-mediated killing. nih.gov
Induction of T-Cell Exhaustion and Dysregulation in the Tumor Microenvironment
The tumor microenvironment is often highly immunosuppressive, which can lead to the dysfunction and exhaustion of T cells that recognize tumor antigens like MAGE-A1. researchgate.net T-cell exhaustion is a state of T-cell dysfunction characterized by the progressive loss of effector functions. This can be driven by chronic antigen exposure and the presence of inhibitory signals within the tumor microenvironment. nih.gov
Key inhibitory pathways, such as the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells, play a significant role in inducing T-cell exhaustion. researchgate.netnih.gov While MAGE-A1-specific T cells can be found in patients, they are often dysfunctional or exhausted. oncotarget.com Interestingly, one study found that the majority of circulating MAGE-A-specific CD8+ T cells in hepatocellular carcinoma patients did not express the exhaustion marker PD-1. oncotarget.com This suggests that the mechanisms of T-cell dysfunction in the context of MAGE-A1 recognition can be complex and may vary between different cancer types.
Role of Immunosuppressive Factors and Cells (e.g., MDSCs, M2 Macrophages, Regulatory T Cells)
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression and the host's anti-tumor immune response. Within this environment, a variety of immunosuppressive factors and cells work in concert to dampen the efficacy of immune surveillance and attack, including the recognition of tumor-associated antigens like MAGE-1 (Melanoma-Associated Antigen 1). The peptide fragment MAGE-1 (289-298) is a known epitope recognized by cytotoxic T lymphocytes (CTLs), making the regulation of its presentation and the subsequent immune response crucial for tumor control. nih.govashpublications.org This section will delve into the roles of key immunosuppressive cell types—Myeloid-Derived Suppressor Cells (MDSCs), M2 macrophages, and regulatory T cells (Tregs)—in modulating the expression and immune recognition of MAGE-1 (289-298).
The expression of MAGE-1 itself is not typically found in normal somatic tissues, with the exception of male germline cells. nih.gov Its aberrant expression in various tumor types is often linked to epigenetic changes, such as the demethylation of its promoter region. nih.gov This tumor-specific expression makes MAGE-1 an attractive target for immunotherapy. nih.gov However, the mere presence of the MAGE-1 antigen does not guarantee a robust anti-tumor immune response. The TME is often skewed towards an immunosuppressive state, which can hinder the function of effector T cells that would otherwise recognize and eliminate tumor cells presenting MAGE-1 peptides. mdpi.com
Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells that are key players in promoting an immunosuppressive TME. nih.gov Their accumulation in tumors is a hallmark of cancer-associated inflammation and is driven by factors secreted by tumor and stromal cells. imrpress.com MDSCs exert their potent immunosuppressive functions through multiple mechanisms that can directly and indirectly impact the immune response to MAGE-1 (289-298).
One of the primary ways MDSCs suppress T cell immunity is by depleting essential amino acids from the microenvironment. frontiersin.org For instance, the high expression of arginase 1 (ARG1) by MDSCs leads to the depletion of L-arginine, an amino acid crucial for T cell activation and proliferation. nih.govfrontiersin.org This can result in the downregulation of the T cell receptor (TCR) complex and T cell anergy, rendering them unable to effectively respond to MAGE-1 (289-298) presented by tumor cells. frontiersin.org
Furthermore, MDSCs produce reactive oxygen species (ROS) and peroxynitrite, which can modify TCRs and induce T cell apoptosis. frontiersin.org This not only reduces the number of available MAGE-1-specific T cells but can also lead to the selection of T cells with lower avidity for the antigen. The expression of programmed death-ligand 1 (PD-L1) on MDSCs is another critical mechanism of immunosuppression. imrpress.comfrontiersin.org Interaction of PD-L1 with its receptor, PD-1, on activated T cells delivers an inhibitory signal that dampens T cell function and can lead to T cell exhaustion. imrpress.com
The recruitment and activation of MDSCs are regulated by a network of cytokines and chemokines within the TME. nih.gov Factors such as granulocyte-macrophage colony-stimulating factor (GM-CSF), granulocyte colony-stimulating factor (G-CSF), and vascular endothelial growth factor (VEGF) promote the expansion of MDSCs. In turn, MDSCs can secrete immunosuppressive cytokines like transforming growth factor-beta (TGF-β) and interleukin-10 (IL-10), further contributing to a TME that is hostile to anti-tumor immunity. nih.gov TGF-β, for example, can inhibit the proliferation and effector function of CTLs and promote the differentiation of regulatory T cells. nih.gov
| Mechanism of MDSC-mediated Immunosuppression | Effect on Anti-MAGE-1 (289-298) Immune Response | Key Molecules Involved |
| Amino Acid Depletion | Impaired T cell activation and proliferation. | Arginase 1 (ARG1) nih.govfrontiersin.org |
| Oxidative Stress | T cell receptor modification and apoptosis. | Reactive Oxygen Species (ROS), Peroxynitrite frontiersin.org |
| Immune Checkpoint Expression | T cell anergy and exhaustion. | Programmed Death-Ligand 1 (PD-L1) imrpress.comfrontiersin.org |
| Cytokine Secretion | Inhibition of T cell function and promotion of other immunosuppressive cells. | Transforming Growth Factor-beta (TGF-β), Interleukin-10 (IL-10) nih.gov |
M2 Macrophages
Tumor-associated macrophages (TAMs) are another major component of the tumor infiltrate and can be broadly categorized into two main phenotypes: the classically activated, pro-inflammatory M1 macrophages and the alternatively activated, anti-inflammatory M2 macrophages. frontiersin.orgtandfonline.com In the majority of solid tumors, TAMs predominantly exhibit an M2-like phenotype, which is associated with tumor promotion and immunosuppression. tandfonline.comnih.gov
M2 macrophages contribute to an immunosuppressive TME in several ways that can hinder the immune response against MAGE-1 (289-298). They are a significant source of immunosuppressive cytokines, including IL-10 and TGF-β. explorationpub.comorigene.com IL-10 can suppress the production of pro-inflammatory cytokines by other immune cells and inhibit the antigen-presenting capacity of dendritic cells, which are crucial for initiating T cell responses. nih.gov TGF-β, as mentioned earlier, has direct inhibitory effects on T cell function. tandfonline.com
Furthermore, M2 macrophages can express immune checkpoint ligands, such as PD-L1 and PD-L2, which engage with PD-1 on T cells to induce an inhibitory signal. nih.gov This interaction can lead to the functional inactivation of MAGE-1-specific CTLs within the tumor. M2 macrophages also play a role in recruiting other immunosuppressive cells, such as regulatory T cells, to the TME by secreting chemokines like CCL22. nih.gov
In addition to their direct immunosuppressive activities, M2 macrophages promote tumor growth and progression through other mechanisms, such as fostering angiogenesis and tissue remodeling, which indirectly creates a more challenging environment for an effective anti-tumor immune response. frontiersin.orgnih.gov
| Function of M2 Macrophages | Impact on Anti-MAGE-1 (289-298) Immunity | Key Secreted Factors/Expressed Molecules |
| Immunosuppressive Cytokine Production | Dampens pro-inflammatory responses and inhibits T cell function. | IL-10, TGF-β explorationpub.comorigene.com |
| Immune Checkpoint Ligand Expression | Induces T cell exhaustion and anergy. | PD-L1, PD-L2 nih.gov |
| Recruitment of Regulatory T Cells | Enhances the overall immunosuppressive nature of the TME. | CCL22 nih.gov |
| Promotion of Angiogenesis and Tissue Remodeling | Creates a physical and metabolic barrier for immune cells. | VEGF, MMPs frontiersin.orgnih.gov |
Regulatory T Cells (Tregs)
Regulatory T cells (Tregs), characterized by the expression of the transcription factor FoxP3, are a specialized subset of CD4+ T cells that are essential for maintaining immune homeostasis and self-tolerance. imrpress.commdpi.com However, in the context of cancer, an accumulation of Tregs within the TME is a major obstacle to effective anti-tumor immunity. mdpi.commdpi.com High levels of tumor-infiltrating Tregs are often associated with a poor prognosis. mdpi.com
Tregs employ a variety of mechanisms to suppress the function of effector T cells, including those specific for MAGE-1 (289-298). They can directly kill effector T cells through the release of granzymes and perforin. A more common mechanism is the secretion of immunosuppressive cytokines, such as IL-10 and TGF-β. mdpi.comimrpress.com These cytokines can directly inhibit the proliferation and cytokine production of MAGE-1-specific CTLs.
Another critical mechanism of Treg-mediated suppression is the "cytokine sink" effect. Tregs express high levels of the high-affinity IL-2 receptor (CD25), which allows them to effectively compete for and consume IL-2 in the microenvironment. mdpi.com IL-2 is a vital cytokine for the proliferation and survival of effector T cells, and its depletion by Tregs can lead to the starvation and subsequent apoptosis of MAGE-1-specific T cells.
Tregs also express high levels of inhibitory receptors, such as cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) and PD-1. mdpi.comfrontiersin.org CTLA-4 on Tregs can bind to CD80/CD86 on antigen-presenting cells, leading to a reduction in their co-stimulatory capacity and thereby preventing the proper activation of effector T cells. imrpress.com The interaction between Tregs and other immunosuppressive cells, such as MDSCs, can create a powerful synergistic suppressive network within the TME. mdpi.com
| Mechanism of Treg-mediated Immunosuppression | Consequence for Anti-MAGE-1 (289-298) Response | Key Molecules/Pathways Involved |
| Suppressive Cytokine Secretion | Direct inhibition of effector T cell function. | IL-10, TGF-β mdpi.comimrpress.com |
| IL-2 Depletion | Starvation and apoptosis of effector T cells. | High-affinity IL-2 Receptor (CD25) mdpi.com |
| Inhibitory Receptor Expression | Reduced co-stimulation and T cell inactivation. | CTLA-4, PD-1 mdpi.comfrontiersin.org |
| Crosstalk with other Suppressive Cells | Amplification of the overall immunosuppressive environment. | Interaction with MDSCs mdpi.com |
Methodologies for Academic Research on Mage 1 289 298
Peptide Synthesis Techniques for Research Applications
The generation of high-purity MAGE-1 (289-298) peptides is fundamental for a wide range of research applications, from basic immunological studies to the development of therapeutic candidates. The primary methods for producing these peptides are Solid-Phase Peptide Synthesis (SPPS) and, to a lesser extent for this specific short peptide, chemoenzymatic ligation approaches.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic peptides like MAGE-1 (289-298) for research purposes. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. nih.gov The core principle of SPPS is the use of excess soluble reagents to drive reactions to completion, with byproducts and excess reagents being easily removed by simple filtration and washing, which prevents loss of the growing peptide. nih.gov
The process begins with the attachment of the C-terminal amino acid to the resin. nih.gov The synthesis then proceeds in the C-terminal to N-terminal direction. nih.gov Each amino acid added has its N-terminus temporarily protected by a chemical group, such as the Boc (t-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group, to prevent unwanted side reactions. nih.gov After each coupling step, this protecting group is removed, and the next protected amino acid is added. This cycle of deprotection and coupling is repeated until the desired peptide sequence, in this case, the MAGE-1 (289-298) epitope, is assembled. nih.gov
Once the synthesis is complete, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed. nih.gov The crude peptide is then purified, typically using high-performance liquid chromatography (HPLC), to achieve the high purity (>90%) required for immunological assays. jpt.com The identity and quality of the synthesized peptide are confirmed by methods such as mass spectrometry. jpt.com For specific applications, modifications can be incorporated during SPPS. For example, photoreactive groups can be added to create photoaffinity labels for studying peptide-MHC interactions. nih.gov
The MAGE-1 (289-298) peptide with the sequence RVRFFFPSL has been synthesized using SPPS for use in various immunological studies. researchgate.netresearchgate.net
Chemoenzymatic Peptide Ligation (CPL) represents an alternative strategy that combines chemical synthesis of peptide fragments with enzymatic ligation to assemble larger peptides or proteins. springernature.com While SPPS is highly efficient for shorter peptides like MAGE-1 (289-298), CPL becomes particularly useful for the synthesis of longer, more complex peptides.
One common CPL method is Native Chemical Ligation (NCL), which involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. neb.com This reaction forms a native peptide bond at the ligation site. neb.com
Enzymatic ligation, using enzymes like subtiligase or the engineered Omniligase-1, offers another route. springernature.comiris-biotech.de Omniligase-1, a modified subtilisin, can ligate unprotected peptide segments under mild aqueous conditions. iris-biotech.de It catalyzes the formation of a peptide bond between a peptide ester (the acyl donor) and a peptide amine (the acyl acceptor). iris-biotech.de This method is not restricted to the presence of an N-terminal cysteine at the ligation site, offering greater flexibility in peptide design. iris-biotech.de The reaction proceeds without racemization and can achieve high yields. iris-biotech.de
While direct synthesis of the short MAGE-1 (289-298) peptide is more straightforward with SPPS, chemoenzymatic approaches could be employed to ligate it to other peptides or protein domains for specific research applications, such as creating larger immunogenic constructs or incorporating specific modifications. springernature.comsci-hub.se
Solid-Phase Peptide Synthesis (SPPS) Methodologies
In Vitro Cell Culture and Co-culture Systems for Immunogenicity Studies
To investigate the immunogenic properties of the MAGE-1 (289-298) peptide and its ability to elicit a T-cell response, researchers rely on various in vitro cell culture and co-culture systems. These systems allow for the controlled study of interactions between the peptide, antigen-presenting cells (APCs), and T-cells.
Antigen-presenting cells are crucial for initiating an adaptive immune response by presenting peptide antigens to T-cells. In research settings, both established cell lines and primary cells are used.
T2 cells: These cells are a human cell line deficient in Transporter associated with Antigen Processing (TAP). This defect means they are unable to efficiently load endogenous peptides onto MHC class I molecules. However, they can be "pulsed" or loaded externally with specific peptides like MAGE-1 (289-298). This makes them excellent tools for studying the recognition of a specific peptide by T-cells without the complication of other endogenously presented peptides.
Dendritic Cells (DCs): DCs are the most potent APCs in the body. nih.gov For research, DCs can be generated from patient blood monocytes. These autologous DCs can then be pulsed with the MAGE-1 (289-298) peptide and used to stimulate a T-cell response in vitro. nih.gov Studies have shown that DCs pulsed with MAGE-A1 peptides can be used in vaccines to elicit T-cell responses. nih.gov Propolis has been shown to modulate the function of DCs stimulated with MAGE-1. scielo.br
To determine if T-cells specific for MAGE-1 (289-298) can recognize and kill tumor cells, co-culture experiments are performed. In these assays, T-cells are mixed with tumor cell lines that naturally express the MAGE-A1 gene.
Several myeloma and lung cancer cell lines are known to express MAGE-A1 and the appropriate HLA allele for presenting the (289-298) peptide. nih.govresearchgate.net For instance, the multiple myeloma cell lines U266 and JJN3 express MAGE-A1 and can be recognized by MAGE-A1 (289-298)-specific T-cell clones. nih.govresearchgate.net These co-culture systems are critical for demonstrating that the T-cell response to the synthetic peptide translates into the recognition of endogenously processed and presented antigen on actual cancer cells. nih.gov The ability of T-cells to kill these tumor cells is a key indicator of the potential therapeutic efficacy of targeting this epitope. nih.gov Studies have demonstrated that T-cell clones specific for MAGE-A1 (289-298) can effectively kill myeloma tumor cell lines in vitro. nih.gov
Use of Antigen-Presenting Cell (APC) Lines (e.g., T2 cells, Dendritic Cells)
Advanced Immunological Assays for T-Cell Characterization
A variety of sophisticated assays are employed to characterize the T-cell response to MAGE-1 (289-298) in detail. These assays provide quantitative and qualitative data on the frequency, function, and phenotype of antigen-specific T-cells.
| Assay Type | Purpose | Key Readouts | Example Application for MAGE-1 (289-298) |
| Interferon-Gamma (IFN-γ) Release Assays | To quantify the number of functional, antigen-specific T-cells. | IFN-γ secretion | Detecting and quantifying CD8+ T-cell responses to the MAGE-A1 (289-298) peptide in patients with multiple myeloma. nih.gov |
| Cytotoxicity Assays | To measure the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells. | Target cell lysis | Assessing the killing of MAGE-A1-expressing myeloma cell lines by MAGE-A1 (289-298)-specific T-cell clones. nih.gov |
| Flow Cytometry-Based Assays | To phenotype and quantify T-cells based on cell surface and intracellular markers. | Cell surface markers (e.g., CD8, CD137), intracellular cytokines (e.g., IFN-γ), MHC-peptide multimers | Identifying MAGE-A1 (289-298)-specific T-cells using HLA-peptide tetramers and characterizing their activation state. ashpublications.orgfrontiersin.org |
| ELISPOT (Enzyme-Linked Immunospot) Assay | To enumerate cytokine-secreting cells at a single-cell level. | Number of spots, each representing a cytokine-producing cell | Measuring the frequency of T-cells that produce IFN-γ in response to stimulation with the MAGE-A1 (289-298) peptide. ashpublications.org |
Interferon-gamma (IFN-γ) Release Assays: These are a cornerstone for assessing T-cell functionality. When T-cells recognize their specific antigen presented by APCs, they become activated and release cytokines, with IFN-γ being a hallmark of a Type 1 T-cell response. Both ELISA (Enzyme-Linked Immunosorbent Assay) and ELISPOT assays are used to measure IFN-γ. nih.govwho.int ELISA quantifies the total amount of IFN-γ in the supernatant of a co-culture, while ELISPOT provides information on the frequency of IFN-γ-secreting cells. nih.govashpublications.org The cytokine secretion assay (CSA), which detects IFN-γ, has been instrumental in identifying CD8+ T-cell responses to MAGE-A1 (289-298) in myeloma patients. nih.govashpublications.org
Cytotoxicity Assays: These assays directly measure the primary function of cytotoxic T-lymphocytes (CTLs): the ability to kill target cells. A standard method is the chromium-51 (B80572) release assay, where target cells (e.g., MAGE-1-expressing tumor cells) are labeled with radioactive chromium. The release of chromium into the culture supernatant upon cell lysis by CTLs is then measured. Non-radioactive methods are also common. These assays have confirmed that T-cell clones specific for MAGE-A1 (289-298) can effectively lyse myeloma cells. nih.gov
Advanced Flow Cytometry: This technology is indispensable for modern T-cell characterization. By using fluorescently labeled antibodies against various cell markers, researchers can identify and quantify specific T-cell populations. frontiersin.org A key tool is the use of MHC-peptide multimers (e.g., tetramers or dextramers). ashpublications.orgtandfonline.com These reagents are engineered to consist of multiple copies of a specific HLA molecule (e.g., HLA-B*0702) bound to the MAGE-1 (289-298) peptide. These multimers bind with high avidity to T-cell receptors (TCRs) that recognize this specific peptide-MHC combination, allowing for the direct visualization and enumeration of antigen-specific T-cells. ashpublications.org Furthermore, flow cytometry can be combined with intracellular cytokine staining (ICS) to simultaneously determine the phenotype and cytokine production profile of individual T-cells upon stimulation. nih.gov Activation-induced marker (AIM) assays, which measure the upregulation of surface markers like CD137 upon T-cell activation, are also used to identify antigen-reactive T-cells. researchgate.netnih.gov
MHC-Peptide Multimer/Tetramer Technology for T-Cell Detection and Enumeration
Major Histocompatibility Complex (MHC)-peptide multimer technology is a cornerstone for the direct detection and quantification of antigen-specific T-cells. mblbio.com This technique relies on the principle that while the interaction between a single T-cell receptor (TCR) and its cognate peptide-MHC (pMHC) complex is of low affinity, the avidity of this interaction can be significantly increased by multimerizing the pMHC complexes. mblbio.commiltenyibiotec.com
The most common format is the MHC tetramer, which consists of four biotinylated pMHC molecules bound to a fluorochrome-conjugated streptavidin molecule. mblbio.commblbio.com These tetramers can stably bind to T-cells expressing the specific TCR, allowing for their identification and enumeration using flow cytometry. mblbio.comcosmobiousa.com For the MAGE-1 (289-298) peptide, this involves synthesizing HLA-A1 (the restricting MHC allele) molecules loaded with the MAGE-1 (289-298) peptide. These are then used to stain peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) to identify and count MAGE-1 (289-298)-specific T-cells. cosmobiousa.com
Innovations in this technology include the development of MHC multimers with patented mutations in the MHC α3 domain to reduce non-specific binding to CD8 co-receptors, thereby enhancing staining specificity. mblbio.comcosmobiousa.com These reagents are available with a variety of fluorochromes, enabling their integration into complex multi-parameter flow cytometry panels for detailed phenotypic analysis of the antigen-specific T-cell population. cosmobiousa.com
Table 1: Key Features of MHC-Peptide Multimer/Tetramer Technology
| Feature | Description |
| Principle | Utilizes multimerized peptide-MHC complexes to increase avidity for specific T-cell receptors. mblbio.commiltenyibiotec.com |
| Application | Direct visualization, enumeration, and isolation of antigen-specific T-cells from various biological samples. mblbio.com |
| Detection Method | Primarily flow cytometry, where fluorescently labeled tetramers identify T-cells bearing the cognate TCR. mblbio.comcosmobiousa.com |
| Specificity Enhancement | Introduction of mutations to reduce non-specific binding to co-receptors like CD8. mblbio.comcosmobiousa.com |
| Common Alleles | Available for various human (e.g., HLA-A*02:01) and mouse (e.g., H-2Kb) MHC alleles. cosmobiousa.com |
Cytokine Secretion Assays (e.g., ELISPOT, Intracellular Cytokine Staining)
Cytokine secretion assays are functional assays used to quantify antigen-specific T-cells based on their ability to produce cytokines upon stimulation with the MAGE-1 (289-298) peptide.
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for detecting and quantifying individual cytokine-secreting cells at a single-cell level. nih.gov In this assay, cells are cultured on a surface coated with a capture antibody specific for a particular cytokine, such as interferon-gamma (IFN-γ). nih.gov When a T-cell is activated by the MAGE-1 (289-298) peptide, it secretes the cytokine, which is then captured by the antibody in the immediate vicinity of the cell. nih.gov A second, enzyme-linked detection antibody is added, followed by a substrate that produces an insoluble colored spot at the location of each cytokine-producing cell. nih.gov The number of spots directly corresponds to the number of antigen-specific T-cells.
Intracellular Cytokine Staining (ICS) is another powerful technique that allows for the multiparametric characterization of cytokine-producing cells by flow cytometry. researchgate.net In this method, T-cells are stimulated with the MAGE-1 (289-298) peptide in the presence of a protein transport inhibitor, such as Brefeldin A, which causes cytokines to accumulate within the cell. nih.gov The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α). nih.gov This allows for the simultaneous identification of the phenotype and function of the MAGE-1 (289-298)-specific T-cells. researchgate.netnih.gov
Table 2: Comparison of ELISPOT and Intracellular Cytokine Staining
| Feature | ELISPOT | Intracellular Cytokine Staining (ICS) |
| Principle | Captures secreted cytokines on a membrane to enumerate secreting cells. nih.gov | Detects cytokines accumulated within the cell after blocking secretion. nih.gov |
| Output | Number of cytokine-producing cells (spots). | Percentage of cells producing specific cytokines, with phenotypic data. researchgate.net |
| Sensitivity | Very high, can detect rare responses. | Generally less sensitive than ELISPOT. |
| Multiplexing | Can be adapted for multiple cytokines, but can be complex. | Easily allows for multi-color analysis of several cytokines and cell surface markers simultaneously. nih.gov |
| Cell Viability | Cells are not recovered. | Cells are fixed and permeabilized, so not viable for further culture. |
T-Cell Receptor (TCR) Sequencing and Clonality Analysis
T-cell receptor (TCR) sequencing provides a high-resolution view of the T-cell response to the MAGE-1 (289-298) antigen by analyzing the diversity and clonal composition of the TCR repertoire. cegat.com Each T-cell clone possesses a unique TCR sequence, which acts as a molecular barcode. borch.dev
The hypervariable complementary-determining region 3 (CDR3) of the TCR is the primary site of antigen recognition and is therefore the main target for sequencing. cegat.com By sequencing the TCR genes, researchers can identify specific TCR clonotypes that expand in response to MAGE-1 (289-298) stimulation. This can be done on bulk populations of T-cells or, with greater power, at the single-cell level. borch.dev
Single-cell TCR sequencing, often coupled with single-cell RNA sequencing (scRNA-seq), provides paired information on the TCR sequence and the transcriptional profile of individual T-cells. borch.dev This allows for the direct linkage of a specific TCR clonotype with its functional state (e.g., cytotoxic, memory, exhausted). borch.dev Analysis of the TCR repertoire can reveal the clonality of the response, with a higher clonality indicating a more focused and potent immune response driven by a few dominant T-cell clones. frontiersin.org This information is critical for understanding the dynamics of the anti-tumor T-cell response and for identifying potent TCRs for adoptive T-cell therapy. nih.gov
Flow Cytometry and Cell Sorting Techniques
Flow cytometry is an indispensable tool in the study of MAGE-1 (289-298)-specific T-cells, enabling the analysis and separation of cell populations based on their physical and fluorescent characteristics. nih.govyoutube.com As a core technology, it underpins several of the other methodologies discussed, including MHC tetramer analysis and intracellular cytokine staining. cosmobiousa.comnih.gov
In the context of MAGE-1 (289-298) research, flow cytometry is used to:
Phenotype T-cells: By using a panel of fluorescently labeled antibodies against cell surface markers, researchers can identify various T-cell subsets (e.g., CD8+, CD4+, naive, memory, effector) that are specific for MAGE-1 (289-298). nih.gov
Quantify antigen-specific cells: When combined with MHC tetramers, flow cytometry allows for the precise counting of MAGE-1 (289-298)-specific T-cells. mblbio.com
Assess cell function: Through ICS, the production of multiple cytokines by MAGE-1 (289-298)-specific T-cells can be measured. nih.gov
Fluorescence-Activated Cell Sorting (FACS) is an extension of flow cytometry that allows for the physical isolation of specific cell populations with high purity. nih.govnih.govyoutube.com For MAGE-1 (289-298) research, FACS can be used to isolate rare, antigen-specific T-cells stained with MHC tetramers. miltenyibiotec.com These sorted cells can then be used for downstream applications such as:
In vitro expansion for functional studies.
TCR sequencing to identify the specific T-cell receptors. borch.dev
Adoptive transfer experiments in preclinical models.
Table 3: Applications of Flow Cytometry and FACS in MAGE-1 (289-298) Research
| Technique | Application | Purpose |
| Flow Cytometry | Immunophenotyping | Characterize T-cell subsets based on surface marker expression. nih.gov |
| Tetramer Staining | Enumerate MAGE-1 (289-298)-specific T-cells. mblbio.com | |
| Intracellular Cytokine Staining | Measure cytokine production at the single-cell level. nih.gov | |
| FACS | Cell Sorting | Isolate pure populations of MAGE-1 (289-298)-specific T-cells for further analysis. nih.govyoutube.com |
Preclinical In Vivo Models for MAGE-1 (289-298) Immunogenicity
To evaluate the immunogenicity of the MAGE-1 (289-298) peptide and the efficacy of immunotherapies targeting this antigen in a living organism, preclinical in vivo models are essential.
Syngeneic Mouse Models for Studying Anti-Tumor Immunity
Syngeneic mouse models are a fundamental tool for immuno-oncology research. crownbio.com These models utilize mouse tumor cell lines that are implanted into immunocompetent mice of the same genetic background. medicilon.comnih.gov This ensures that the host mouse has a fully functional immune system and does not reject the tumor cells as foreign. crownbio.com
To study MAGE-1 (289-298) immunogenicity, a mouse tumor cell line (e.g., from colon or breast cancer) can be genetically engineered to express the human MAGE-A1 protein. medicilon.com These tumor cells are then implanted into the corresponding syngeneic mouse strain. The mice can then be vaccinated with the MAGE-1 (289-298) peptide or treated with other immunotherapies, and the resulting anti-tumor immune response can be monitored. crownbio.com These models are invaluable for studying tumor-immune system interactions, assessing the efficacy of immune checkpoint inhibitors in combination with MAGE-1 targeted therapies, and analyzing the infiltration of immune cells into the tumor microenvironment. crownbio.commedicilon.com
Humanized Mouse Models for Immune Response Evaluation
Humanized mouse models bridge the gap between preclinical studies and human clinical trials by allowing for the study of human immune responses in a small animal model. nih.govtd2inc.com These are typically immunodeficient mice that have been engrafted with a functional human immune system, either by injecting human peripheral blood mononuclear cells (PBMCs) or hematopoietic stem cells (HSCs). oncodesign.com
For MAGE-1 (289-298) research, humanized mice can be engrafted with a human tumor that expresses MAGE-A1. oncodesign.com This creates a model where the human tumor interacts with a human immune system, providing a more clinically relevant setting to evaluate the immunogenicity of the MAGE-1 (289-298) peptide and the efficacy of human-specific immunotherapies. td2inc.comoncodesign.com These models are particularly useful for:
Evaluating the efficacy of human-specific biologic therapies. nih.gov
Studying the mechanisms of human immune cell-mediated tumor rejection. nih.gov
Assessing the potential for off-target toxicities of MAGE-1 directed therapies.
In some advanced models, mice can be genetically engineered to express human immune checkpoint molecules, further enhancing their predictive value for clinical outcomes. lidebiotech.com
Emerging Research Directions and Unanswered Questions Regarding Mage 1 289 298
Optimization of MAGE-1 (289-298) Epitope for Enhanced Immunogenicity and Efficacy in Preclinical Models
A primary challenge in the development of peptide-based cancer vaccines is the often-low immunogenicity of self-antigens. To overcome this, researchers are actively exploring strategies to optimize the MAGE-1 (289-298) epitope to elicit a more robust and effective anti-tumor T-cell response.
One approach involves modifying the peptide sequence to improve its binding affinity for Major Histocompatibility Complex (MHC) class I molecules. By substituting specific amino acids with non-proteogenic amino acids, the stability of the peptide-MHC complex can be increased, which may lead to enhanced cytotoxic CD8+ T-cell responses. researchgate.net This strategy is based on the principle that a more stable presentation on the surface of antigen-presenting cells (APCs) can lead to more potent T-cell activation. nih.gov
Another strategy focuses on engineering multi-epitope DNA vaccines. Research has shown that the immunogenicity of epitopes within such constructs can vary significantly due to differences in processing efficiency. nih.gov By optimizing the flanking regions of the MAGE-1 (289-298) epitope, it is possible to enhance its processing and presentation, thereby boosting its immunogenicity. nih.gov Furthermore, creating mutations at glycosylation sites within the broader antigen can alter protein trafficking and increase the availability of the epitope for proteasomal degradation and subsequent presentation. nih.gov
Preclinical studies are crucial for evaluating these optimized epitopes. The use of humanized mouse models and in vitro assays with human cells allows for the assessment of immunogenicity and anti-tumor efficacy. For instance, studies have utilized T-cell clones from myeloma patients to demonstrate that MAGE-A1 (289-298)-specific T-cells can recognize and kill multiple myeloma cell lines. nih.gov Such preclinical data provide a strong rationale for the clinical development of optimized MAGE-1 (289-298)-based therapies.
| Research Focus | Key Findings |
| Epitope Modification | Substitution with non-proteogenic amino acids can increase MHC binding affinity. researchgate.net |
| Multi-Epitope Constructs | Optimization of flanking regions enhances epitope processing and immunogenicity. nih.gov |
| Preclinical Validation | MAGE-A1 (289-298)-specific T-cells demonstrate the ability to kill tumor cells in vitro. nih.gov |
Interplay of MAGE-1 (289-298)-Specific T-Cells with Innate Immune Components
The adaptive immune response, including the activity of MAGE-1 (289-298)-specific T-cells, does not occur in isolation. It is intricately linked with the innate immune system. Understanding this interplay is critical for developing more effective cancer immunotherapies.
The innate immune system, consisting of cells like macrophages, neutrophils, dendritic cells (DCs), and natural killer (NK) cells, provides the first line of defense against pathogens and abnormal cells. nih.govopenstax.org These cells play a crucial role in initiating and shaping the subsequent adaptive immune response. For instance, DCs are potent antigen-presenting cells that can take up tumor antigens, process them, and present epitopes like MAGE-1 (289-298) to naive T-cells, thereby initiating an anti-tumor immune response. youtube.comtechnologynetworks.com
Regulatory T-cells (Tregs), a subset of CD4+ T-cells, are key modulators of the immune response and can suppress the function of both innate and adaptive immune cells to maintain self-tolerance. frontiersin.org In the context of cancer, an abundance of Tregs in the tumor microenvironment can dampen the anti-tumor activity of MAGE-1 (289-298)-specific cytotoxic T-lymphocytes (CTLs). Therefore, strategies that can modulate the function of innate immune cells and counteract the suppressive effects of Tregs are of great interest.
Furthermore, the interaction between innate and adaptive immunity is a two-way street. Activated T-cells can, in turn, influence the activity of innate immune cells through the release of cytokines like interferon-gamma (IFN-γ), which can enhance the antigen-presenting capacity of macrophages and DCs. technologynetworks.com Research is ongoing to elucidate the complex signaling networks that govern these interactions and to identify key leverage points for therapeutic intervention.
| Immune Cell Type | Role in Anti-Tumor Immunity | Interaction with MAGE-1 (289-298)-Specific T-Cells |
| Dendritic Cells (DCs) | Antigen presentation and T-cell activation. youtube.comtechnologynetworks.com | Present the MAGE-1 (289-298) epitope to initiate T-cell responses. |
| Macrophages | Phagocytosis and antigen presentation. openstax.org | Can be activated by T-cell-derived cytokines to enhance anti-tumor activity. |
| Regulatory T-cells (Tregs) | Immune suppression. frontiersin.org | Can inhibit the function of MAGE-1 (289-298)-specific CTLs. |
Development of Novel Methodologies for Real-Time Monitoring of Antigen Presentation and T-Cell Activation
A significant hurdle in the development and clinical application of T-cell-based immunotherapies is the lack of methods to monitor antigen presentation and T-cell activation in real-time and at the single-cell level. Overcoming this challenge is essential for understanding the dynamics of the immune response and for predicting therapeutic efficacy.
Recent technological advancements are beginning to address this need. For example, optogenetic systems combined with live-cell imaging allow for the precise control and observation of ligand-receptor interactions. elifesciences.org These systems can be used to study the kinetics of T-cell receptor (TCR) binding to the MAGE-1 (289-298)-MHC complex and the subsequent downstream signaling events that lead to T-cell activation. elifesciences.org
Furthermore, the development of sophisticated biosensors enables the real-time measurement of key signaling molecules involved in T-cell activation, such as Zap70, LAT, and diacylglycerol (DAG). elifesciences.org By monitoring these molecules, researchers can gain a more detailed understanding of the strength and quality of the T-cell response.
In addition to these laboratory-based techniques, there is a push to develop in silico and high-throughput methods for immune monitoring. The use of next-generation sequencing (NGS) and bioinformatics tools allows for the quantification of immune cell populations and the prediction of tumor antigens from patient samples. nih.gov These approaches, while not providing real-time data in the strictest sense, offer a powerful way to assess the immune landscape of a tumor and to identify biomarkers that correlate with treatment response.
| Methodology | Application in MAGE-1 (289-298) Research |
| Optogenetics and Live-Cell Imaging | Real-time visualization of TCR engagement and signaling. elifesciences.org |
| Biosensors | Measurement of key T-cell activation markers. elifesciences.org |
| Next-Generation Sequencing (NGS) | Quantification of immune cell infiltrates and antigen prediction. nih.gov |
Q & A
Q. What experimental methods are most reliable for confirming the identity and purity of synthetic MAGE-1 (289-298) peptides in vitro?
To validate synthetic peptides, use a combination of mass spectrometry (MS) for molecular weight confirmation and HPLC for purity assessment (>95% recommended). For novel peptides, include nuclear magnetic resonance (NMR) to resolve structural ambiguities. Cross-reference with published spectral data from melanoma studies where MAGE-1 epitopes were characterized .
Q. How can researchers ensure reproducibility in T-cell activation assays using MAGE-1 (289-298) as an antigen?
Standardize protocols for cytolytic T lymphocyte (CTL) assays , including:
- HLA-A1-restricted donor cells (critical for antigen presentation ).
- Positive controls (e.g., known HLA-A1-binding peptides).
- Quantify IFN-γ release via ELISpot and validate with flow cytometry for CD8+ T-cell proliferation. Document peptide concentration gradients (e.g., 1–10 μM) and incubation times to minimize batch variability .
Q. What are the key databases or repositories for accessing primary sequence data and epitope-binding affinities of MAGE-1 (289-298)?
Use Immune Epitope Database (IEDB) for HLA-binding predictions and experimentally validated CTL responses. Cross-check with UniProt (Entry Q13224) for canonical sequences. For structural insights, refer to Protein Data Bank (PDB) entries of MHC-peptide complexes .
Advanced Research Questions
Q. How should researchers resolve contradictory data on the cytotoxicity of MAGE-1 (289-298)-specific CTLs across different melanoma cell lines?
Analyze variables such as:
- HLA-A1 expression levels in target cells (flow cytometry).
- Tumor microenvironment factors (e.g., PD-L1 expression inhibiting CTL activity).
- Peptide processing efficiency (e.g., proteasome degradation rates).
Use knockout models (CRISPR/Cas9 for HLA-A1) to isolate confounding factors. Compare results with melanoma subtypes stratified by RNA-seq data .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in MAGE-1 (289-298)-based immunotherapy studies?
Employ non-linear regression models (e.g., sigmoidal curves) to quantify EC50 values. For small sample sizes, use Bayesian hierarchical models to pool data across experiments. Address outliers via Grubbs’ test or robust regression .
Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) identify off-target effects of MAGE-1 (289-298)-targeted therapies?
Integrate RNA-seq (to detect aberrant gene expression in treated cells) and MHC immunopeptidomics (to identify unintended peptide presentation). Validate findings with CRISPR screens to link off-target peptides to survival pathways .
Methodological Challenges & Solutions
Q. What controls are essential when assessing cross-reactivity of MAGE-1 (289-298)-specific antibodies in immunohistochemistry (IHC)?
Include:
- Isotype-matched negative controls .
- Tissue microarrays with MAGE-1-negative samples (e.g., normal skin).
- Competitive inhibition assays using excess free peptide.
Publish raw IHC images with quantification (H-score) to enhance reproducibility .
Q. How can researchers address the low natural abundance of MAGE-1 (289-298) in primary tumor samples?
Amplify signals via pre-analytic enrichment techniques :
- Laser-capture microdissection to isolate tumor cells.
- Peptide elution from MHC complexes followed by LC-MS/MS.
For functional studies, use patient-derived xenografts (PDXs) to maintain native antigen presentation .
Data Interpretation & Reporting Standards
Q. How should conflicting results between in vitro and in vivo efficacy of MAGE-1 (289-298)-based vaccines be contextualized?
Evaluate:
- Immune suppression mechanisms (e.g., Treg infiltration in vivo).
- Pharmacokinetic factors (e.g., peptide half-life).
Use immune monitoring panels (e.g., multiplex cytokine assays) to correlate biomarkers with clinical outcomes. Report negative results transparently to guide future designs .
Q. What metadata is critical when publishing datasets involving MAGE-1 (289-298) epitope screening?
Include:
- HLA typing of donor cells.
- Peptide synthesis protocols (e.g., solid-phase vs. recombinant).
- Raw flow cytometry files (FCS format) and gating strategies.
Adhere to MIAME or MIACA standards for omics data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
